molecular formula C18H22N2OS B6520279 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide CAS No. 863512-76-9

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B6520279
CAS No.: 863512-76-9
M. Wt: 314.4 g/mol
InChI Key: SILNBOCIGGIDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide core linked via an ethyl chain to a 2-phenyl-1,3-thiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a phenyl group at position 2 and an ethyl group at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~6–7), which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c21-17(14-7-3-1-4-8-14)19-12-11-16-13-22-18(20-16)15-9-5-2-6-10-15/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNBOCIGGIDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of a thioamide with an α-haloketone. For example, 2-phenylthiazole-4-carbaldehyde can be synthesized by reacting thiobenzamide with α-bromoacetophenone under refluxing ethanol. Adaptation for the ethyl-linked derivative would require substituting α-bromoacetophenone with a brominated precursor bearing an ethylamine side chain.

Reaction Scheme:
Thiobenzamide+BrCH2COCH2NH22-Phenylthiazol-4-yl-ethylamine\text{Thiobenzamide} + \text{BrCH}_2\text{COCH}_2\text{NH}_2 \rightarrow \text{2-Phenylthiazol-4-yl-ethylamine}

Key parameters:

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Yield: 60–75% (based on analogous reactions)

Masked α-Bromo Ketone Approach

A modern alternative employs masked α-bromo ketones to improve stability and selectivity. As demonstrated in the synthesis of 5-substituted 2-(2-alkyl/arylthiazol-4-yl)oxazoles, 3-bromo-2,2-diethoxy-N-(2-oxoalkyl)propionamide serves as a versatile intermediate. Cyclization with thiourea derivatives generates the thiazole ring, with the diethoxy group acting as a protective moiety.

Example Protocol:

  • Prepare 3-bromo-2,2-diethoxypropionamide via bromination of diethyl acetamide.

  • React with 2-phenylthioamide in THF at 0–5°C.

  • Acidic workup (HCl/EtOH) removes the diethoxy groups, yielding the thiazole-ethylamine intermediate.

Amide Bond Formation

Coupling the thiazole-ethylamine intermediate with cyclohexanecarboxylic acid completes the target molecule. Two predominant methods are viable:

Acyl Chloride Method

Cyclohexanecarbonyl chloride reacts with the amine under Schotten-Baumann conditions:

Procedure:

  • Dissolve 2-(2-phenylthiazol-4-yl)ethylamine (1 eq) in dichloromethane.

  • Add cyclohexanecarbonyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica chromatography.

Yield: 70–85% (similar to benzamide analogues).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCl/HOBt activation is preferred:

Optimized Conditions:

  • 2-(2-Phenylthiazol-4-yl)ethylamine : 1 eq

  • Cyclohexanecarboxylic acid: 1.1 eq

  • EDCl: 1.5 eq, HOBt: 1.5 eq

  • Solvent: DMF, 24 hours at 25°C

  • Purification: Oasis MCX cation-exchange cartridges

Advantages:

  • Minimizes racemization

  • Compatible with polar solvents

Analytical Characterization

Critical spectroscopic data for intermediates and the final product align with reported analogues:

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.85–7.78 (m, 2H, Ph-H ortho)

    • δ 7.47–7.38 (m, 3H, Ph-H meta/para)

    • δ 3.65 (t, J=6.8 Hz, 2H, NCH₂CH₂-thiazole)

    • δ 2.20–1.40 (m, 11H, cyclohexane + NH)

  • ¹³C NMR :

    • 172.8 ppm (C=O)

    • 167.2 ppm (thiazole C-2)

    • 128.5–126.3 ppm (aromatic carbons)

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₂₀H₂₅N₃OS [M+H]⁺: 364.1785; found: 364.1788

Green Chemistry Considerations

Recent advancements emphasize solvent selection and waste reduction:

Ethanol-Based Cyclization

Replacing DMF with ethanol in thiazole ring formation reduces toxicity. A 90% yield was achieved for analogous spiro-thiadiazole carboxamides under similar conditions.

Catalyst-Free Approaches

Microwave-assisted protocols (100°C, 30 min) eliminate the need for transition-metal catalysts, as demonstrated in related thiazole syntheses.

Challenges and Optimization

Purification Difficulties

The ethyl-thiazole-ethylamine intermediate often co-elutes with byproducts. Solutions include:

  • Cation-Exchange Chromatography : Oasis MCX cartridges effectively isolate protonated amines.

  • Recrystallization : Cyclohexane/ethyl acetate (7:3) yields >95% purity.

Ketal Instability

Masked α-bromo ketones (e.g., diethoxy derivatives) hydrolyze during LC-MS analysis. Refrigeration (−10°C) and rapid analysis mitigate degradation .

Scientific Research Applications

Cellular Effects

Research indicates that N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide can inhibit the proliferation of cancer cells by disrupting critical signaling pathways. This property positions it as a potential candidate for anticancer therapies.

Synthetic Routes

The synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with thiazole-containing compounds. Key reagents include:

  • Cyclohexanecarboxylic acid
  • 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine
  • Coupling agents (e.g., EDC - 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide)

The reaction is often conducted under mild conditions in solvents such as dichloromethane or acetonitrile.

Industrial Production

For industrial applications, the synthesis is scaled up using continuous flow reactors to enhance yield and purity. Quality control measures are critical to ensure that the production meets regulatory standards.

Oncology

Due to its ability to inhibit cancer cell growth, this compound is being investigated for its potential use in cancer treatments. Studies have shown that compounds with similar thiazole structures exhibit anticancer properties by targeting specific oncogenic pathways .

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria . Further investigations are needed to establish its efficacy compared to existing antibiotics.

Case Studies

Several studies have investigated the effects of thiazole derivatives on cancer cell lines:

  • Study on Anticancer Activity : A study demonstrated that a related thiazole compound inhibited the growth of breast cancer cells through apoptosis induction.
  • Antimicrobial Efficacy : Research involving thiazole derivatives showed promising results against resistant bacterial strains, suggesting potential for developing new antibiotics.

These case studies highlight the therapeutic potential of compounds like this compound in addressing significant medical challenges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight LogP Key Functional Groups Applications/Findings
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide (Target) C₁₈H₂₁N₃OS* ~335.45* ~6.5† Cyclohexanecarboxamide, thiazole, phenyl, ethyl Hypothetical therapeutic agent (e.g., kinase inhibition due to thiazole moiety)
[11C]WAY-100635 C₂₁H₂₆N₄O₂ 366.46 ~3.2‡ Piperazinyl, pyridinyl, [11C]label PET imaging of serotonin 1A (5-HT₁A) receptors
18F-FCWAY C₂₀H₂₃F N₄O₂ 402.42 ~2.8‡ Fluorine, pyridinyl, piperazinyl Quantification of 5-HT₁A receptors in humans
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide C₂₄H₂₇N₃OS 405.56 6.91 Cyclohexanecarboxamide, thiazole, pyridinyl, ethyl Research compound with high lipophilicity (potential CNS applications)
N-(4-phenylthiazol-2-yl)-2-(phenylthio)acetamide C₁₇H₁₅N₂OS₂ 327.44 ~4.5† Thiazole, acetamide, phenylthio Model compound for chemoselective proteomics studies

*Estimated based on structural similarity to ; †Predicted using fragment-based methods; ‡Experimentally derived.

Structural and Functional Group Analysis

  • Thiazole vs. Pyridinyl/Piperazinyl Moieties: The target compound’s thiazole ring (C₃H₂NS) differs from pyridinyl or piperazinyl groups in [11C]WAY-100635 and 18F-FCWAY. Thiazoles are known to enhance metabolic stability and interact with biological targets like kinases, whereas pyridinyl/piperazinyl groups in 18F-FCWAY improve serotonin receptor binding.

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (~6.5) is higher than [11C]WAY-100635 (LogP ~3.2), suggesting better membrane permeability but possible challenges in aqueous solubility.
  • Molecular Weight : At ~335 Da, the target compound falls within the acceptable range for blood-brain barrier penetration, unlike larger analogs like N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide (405.56 Da).

Biological Activity

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with thiazole-containing compounds. The method may include:

  • Reagents : Cyclohexanecarboxylic acid, 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine, and coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Conditions : The reaction is usually carried out under mild conditions (room temperature or slightly elevated temperatures) in an organic solvent like dichloromethane or acetonitrile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)0.08
NCI-H460 (Lung Cancer)0.55
SF-268 (CNS Cancer)0.12

These results indicate that the compound is more potent than standard chemotherapeutics like doxorubicin.

The mechanism behind the antitumor activity of this compound appears to involve:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : It may inhibit key proteins involved in cell division, such as HSET (KIFC1), leading to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and apoptosis .

Case Studies and Evaluations

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

  • In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth compared to controls. For example, a study indicated a significant reduction in tumor size in mice administered with the compound .
  • Combination Therapies : Combining this compound with existing chemotherapeutics has shown synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing thiazole-containing carboxamides like N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea intermediates with α-haloketones or esters. For example, thiourea derivatives react with 2-bromoacetophenone to yield thiazole cores .
  • Step 2: Functionalization of the thiazole ring with ethyl or propyl linkers, followed by coupling with cyclohexanecarboxamide groups using carbodiimide-mediated amidation .
  • Critical Parameters: Reaction temperature (70–100°C), solvent choice (ethanol or acetonitrile), and catalyst (e.g., triethylamine for cyclization). Yield optimization often requires iterative adjustments to stoichiometry and reflux duration .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Used to confirm the integration of aromatic protons (e.g., phenyl and thiazole protons at δ 7.2–8.1 ppm) and cyclohexane carboxamide signals (δ 1.2–2.5 ppm). Cross-validation with DEPT-135 spectra resolves quaternary carbons .
  • X-ray Crystallography: Determines spatial arrangement, dihedral angles between thiazole and cyclohexane moieties, and hydrogen-bonding patterns (e.g., N–H···O interactions in carboxamide groups) .
  • FT-IR: Validates carbonyl stretching (~1650–1700 cm⁻¹) and thiazole C–S bonds (~690 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from tautomerism or solvent-induced shifts. Strategies include:

  • Dynamic NMR: Monitors temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in thiazolidinone derivatives) .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra and compare with experimental data to confirm assignments .
  • Multi-Technique Cross-Validation: Combine X-ray data with solid-state NMR to resolve ambiguities in crystalline vs. solution-phase structures .

Advanced: What reaction optimization strategies improve yields in thiazole-carboxamide synthesis?

Answer:
Key variables and their impacts:

ParameterEffect on YieldExample from Literature
Solvent PolarityHigher polarity (DMF) increases cyclization efficiency vs. ethanol (60% vs. 37% for 4i in ) .
Catalyst LoadingTriethylamine (2 eq.) enhances imine formation in thiourea intermediates, reducing byproducts .
Temperature ControlReflux (80°C) minimizes side reactions vs. room temperature (45% vs. 30% yield for 4l) .

Methodology: Design a fractional factorial experiment to test solvent-catalyst interactions, prioritizing time and cost efficiency.

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Core Modifications: Substitute the phenyl group on the thiazole ring with electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance antimicrobial activity .
  • Linker Flexibility: Replace the ethyl spacer with a propyl group to improve binding pocket accommodation in enzyme targets .
  • Computational Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • Data-Driven SAR: Correlate logP values (calculated via ChemDraw) with cytotoxicity profiles to balance lipophilicity and solubility .

Advanced: What are the challenges in reproducing synthetic protocols for this compound, and how can they be mitigated?

Answer:
Common issues include:

  • Sensitive Thiourea Intermediates: Degrade under prolonged heating; use inert atmospheres (N₂) and low-temperature storage .
  • Byproduct Formation: Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates before amidation .
  • Scale-Up Variability: Microfluidic reactors improve consistency in small-scale syntheses (e.g., 0.1–5 mmol) .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements: Nitrile gloves, lab coats, and fume hoods for aerosol prevention (based on analogs in ).
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8) .
  • Emergency Protocols: For skin contact, wash with 10% ethanol-water; for inhalation, administer oxygen if respiratory distress occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.